(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol
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Overview
Description
“(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol” is a chemical compound with the CAS Number: 170078-65-6 . Its molecular formula is C22H26O6 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.43800 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Structural and Synthetic Applications
Crystallographic and Computational Studies : Compounds similar to the requested chemical, such as 6-{[(Benzyloxy)carbonyl]oxy}-2-methylhexahydropyrano[3,2-d][1,3]dioxin-7,8-diyl bis(chloroacetate), have been analyzed for their crystal structures. These studies reveal intricate details about molecular geometry, including dihedral angles and intermolecular interactions, which are crucial for understanding the stability and reactivity of these compounds in crystalline forms. Such insights are instrumental in the design and synthesis of novel compounds with desired physical and chemical properties (Jasinski, Butcher, Swamy, Yathirajan, & Narayana, 2010).
Synthesis of Glycosides and Dioxines : Research into the stereoselective synthesis of glycosides and dioxines, as seen with compounds like (4aS,8aS)- and (4aR,8aR)-4a-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,3,8,8a-tetrahydropyrano[2,3-b]-1,4-dioxin-7(4aH,6H)-one, highlights the application of these structures in constructing complex organic molecules. This includes the development of methodologies for stereoselective annulation, which is fundamental in natural product synthesis and drug development (Morishita, Honmi, Ito, & Maeba, 1992).
Mechanistic Insights in Organic Reactions : Studies involving oxetane formation and migration of benzyloxy groups in specific cations showcase the mechanistic pathways in organic synthesis. These findings are crucial for the development of new synthetic strategies, particularly in the formation of bicyclic and tricyclic compounds, which have wide-ranging applications in medicinal chemistry and material science (Mosimann & Vogel, 2000).
Catalysis and Enantioselective Synthesis : Research on palladium-catalyzed synthesis demonstrates the utility of such structural frameworks in facilitating catalytic and enantioselective reactions. This area of study is vital for advancing green chemistry principles by developing more efficient and selective catalytic processes (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).
Safety And Hazards
properties
IUPAC Name |
(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALYQVSNDKYQHO-LMCMXOCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705844 |
Source
|
Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol | |
CAS RN |
170078-65-6 |
Source
|
Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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